molecular formula C20H23N3O4S2 B2769597 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034399-30-7

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No. B2769597
CAS RN: 2034399-30-7
M. Wt: 433.54
InChI Key: SQXVILJSKQRQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Gold(I)-Catalyzed Cascade Reactions : A study highlighted the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction, demonstrating the versatility of gold carbenoid chemistry in facilitating group migration, enriching the understanding of complex synthesis techniques for structurally similar compounds (Wang et al., 2014).

  • Crystal Structures and Intermolecular Interactions : Research on benzenesulfonamide derivatives elucidated their isomorphous crystal structures determined by intermolecular C-H...O, C-H...π, and C-H...Cl interactions, providing insights into the molecular arrangements that could be relevant for designing compounds with desired physical and chemical properties (Bats et al., 2001).

Potential Biological Activities

  • Antioxidant and Enzyme Inhibition : A study on benzenesulfonamides incorporating 1,3,5-triazine motifs revealed their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. This suggests a potential research avenue for compounds with benzenesulfonamide structures in exploring therapeutic options for neurodegenerative and skin diseases (Lolak et al., 2020).

  • Antibacterial Activities : New derivatives, including diazaborine and analogs, have been synthesized and evaluated for their antibacterial activities, illustrating the potential of sulfonamide derivatives in contributing to the development of novel antibacterial agents (Grassberger et al., 1984).

Advanced Materials and Applications

  • Energetic Materials : Research into the assembly of diverse N-O building blocks for high-performance energetic materials demonstrated the synthesis of derivatives like 3,3'-dinitroamino-4,4'-azoxyfurazan, showcasing the application of related compounds in designing materials with excellent detonation properties (Zhang & Shreeve, 2014).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-15-22-18(14-27-15)16-4-6-17(7-5-16)29(24,25)21-13-19(20-3-2-10-26-20)23-8-11-28-12-9-23/h2-7,10,14,19,21H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXVILJSKQRQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.